N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
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Overview
Description
“N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also contains a quinoline structure, which is a heterocyclic aromatic organic compound with various applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Quinoline structures can be synthesized using various methods, including the Doebner–von Miller reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzamide and quinoline moieties. The benzamide part of the molecule would likely contribute to its polarity, while the quinoline part could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
Benzamides and quinolines can undergo a variety of chemical reactions. Benzamides, for example, can be hydrolyzed to produce benzoic acid and an amine . Quinolines can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the benzamide moiety could contribute to its solubility in polar solvents .Scientific Research Applications
- Research : Researchers have assessed its total antioxidant capacity, free radical scavenging ability, and metal chelating properties .
Antioxidant Activity
GABA Quantification
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)15-9-5-4-6-10-15)13-17-12-16-11-7-8-14(2)18(16)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLIOLEHRDMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
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